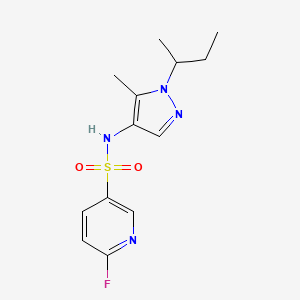

5-amino-1-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds.

Synthesis Analysis

Typically, 1,2,3-triazoles are synthesized using the Huisgen 1,3-dipolar cycloaddition, more commonly known as the “click reaction”. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis for this compound.Molecular Structure Analysis

The compound contains several functional groups including an amine, a carboxamide, and a 1,2,3-triazole ring. These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s hard to provide a detailed chemical reactions analysis for this compound. However, the presence of an amine and a carboxamide group suggests that it could participate in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in the compound. For example, the presence of an amine and a carboxamide group suggests that the compound could form hydrogen bonds.Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

A study by Albericio and Bárány (2009) introduced an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating the use of polymer-supported benzylamides for carboxamide formation. This methodology facilitates the stepwise elaboration of peptide chains, highlighting the compound's utility in peptide synthesis processes (Albericio & Bárány, 2009).

Anticancer Research

Bekircan et al. (2008) synthesized and evaluated the anticancer activity of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of cancer cell lines. This study demonstrates the potential of such compounds in developing novel anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activity

Research by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and testing their antimicrobial activities. This study found that some compounds exhibited good or moderate activities against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings underscore the compound's potential in creating new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the compound's cytotoxic properties and its potential application in cancer therapy (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.

Direcciones Futuras

The future directions for research on this compound would depend on its biological activity and potential applications. Further studies could include investigating its synthesis, biological activity, and mechanism of action.

Propiedades

IUPAC Name |

5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O4/c1-27-12-5-6-14(16(9-12)29-3)22-19(26)17-18(21)25(24-23-17)10-11-4-7-15(28-2)13(20)8-11/h4-9H,10,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQJLZCZJVCWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=C(C=C3)OC)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)